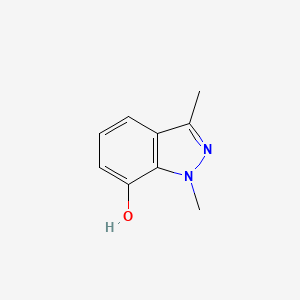
1,3-Dimethyl-1H-indazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1H-indazol-7-ol is a nitrogen-containing heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-indazol-7-ol typically involves the formation of the indazole core followed by specific functionalization. One common method includes the cyclization of hydrazones derived from ortho-substituted benzaldehydes. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters, such as temperature and solvent choice, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1H-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1H-indazol-7-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1H-indazol-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
1,3-Dimethyl-1H-indazol-7-ol can be compared with other indazole derivatives, such as:
1H-Indazole: The parent compound with no methyl or hydroxyl substitutions.
2H-Indazole: A tautomeric form of indazole with different stability and reactivity.
3-Methyl-1H-indazole: A similar compound with a single methyl group at the 3-position.
7-Hydroxy-1H-indazole: A compound with a hydroxyl group at the 7-position but no methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1,3-dimethylindazol-7-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-7-4-3-5-8(12)9(7)11(2)10-6/h3-5,12H,1-2H3 |
Clave InChI |
NZMNJQFAXWOOKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=CC=C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


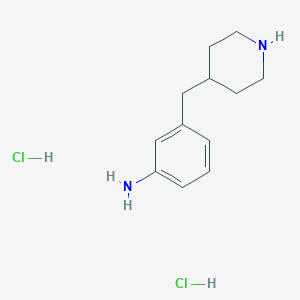


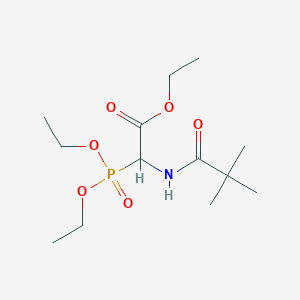
![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
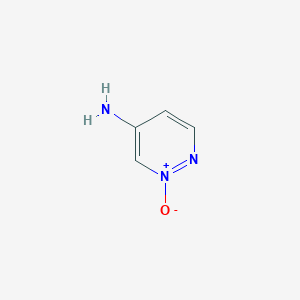
![3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)
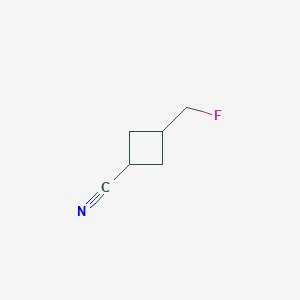
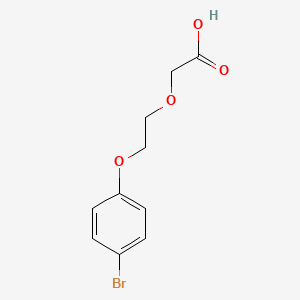

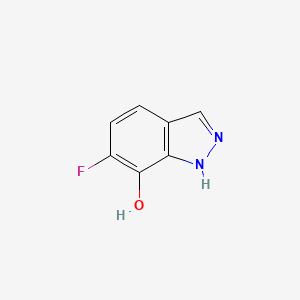
![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

